molecular formula C11H18N2O3 B8527780 tert-Butyl 6-carbamoyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

tert-Butyl 6-carbamoyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No. B8527780
M. Wt: 226.27 g/mol
InChI Key: GKRPTOWTLQJHHQ-UHFFFAOYSA-N
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Patent
US08895602B1

Procedure details

The 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid (252 mg, 1.11 mmol) prepared in Example 3, benzotriazole (180 mg, 1.33 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (255 mg, 1.33 mmol) were dissolved in 3.0 mL of methylene chloride and diisopropylethylamine (232 μL, 1.33 mmol) was added dropwise. After adding 2 M ammonia solution (2.49 mL, 4.98 mmol) dissolved in methanol dropwise at 0° C., the mixture was stirred at room temperature for 4 hours. The completion of the reaction was confirmed by TLC (CH2Cl2:MeOH=15:1). After the reaction was completed, the reaction mixture was diluted with methylene chloride and washed with saturated sodium chloride. The organic layer was dried with anhydrous magnesium sulfate, filtered, concentrated under reduced pressure and separated by column chromatography (CH2Cl2:MeOH=15:1) to obtain 177 mg (70.6%) of the target compound.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
252 mg
Type
reactant
Reaction Step Two
Quantity
180 mg
Type
reactant
Reaction Step Two
Quantity
255 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
232 μL
Type
reactant
Reaction Step Three
Quantity
2.49 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
70.6%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH:12]2[CH:10]([CH:11]2[C:14]([OH:16])=O)[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[NH:17]1C2C=CC=CC=2N=N1.C(N=C=NCCCN(C)C)C.C(N(C(C)C)CC)(C)C.N>C(Cl)Cl.CO>[C:14]([CH:11]1[CH:12]2[CH:10]1[CH2:9][N:8]([C:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:7])[CH2:13]2)(=[O:16])[NH2:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
252 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC2C(C2C1)C(=O)O
Name
Quantity
180 mg
Type
reactant
Smiles
N1N=NC2=C1C=CC=C2
Name
Quantity
255 mg
Type
reactant
Smiles
C(C)N=C=NCCCN(C)C
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
232 μL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Four
Name
Quantity
2.49 mL
Type
reactant
Smiles
N
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
separated by column chromatography (CH2Cl2:MeOH=15:1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(N)(=O)C1C2CN(CC12)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 177 mg
YIELD: PERCENTYIELD 70.6%
YIELD: CALCULATEDPERCENTYIELD 70.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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